Methyl 4-bromobutyrate
Overview
Description
Methyl 4-bromobutyrate is an organic compound with the molecular formula C5H9BrO2. It is a clear, colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both ester and bromide functional groups, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromobutyrate can be synthesized through the esterification of 4-bromobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromobutyrate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to 4-bromobutyric acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide is used in aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Products include substituted butyrates such as 4-azidobutyrate, 4-thiocyanatobutyrate, and 4-methoxybutyrate.
Reduction: The major product is 4-bromobutanol.
Hydrolysis: The products are 4-bromobutyric acid and methanol.
Scientific Research Applications
Methyl 4-bromobutyrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: The compound is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a reagent in polymer synthesis
Mechanism of Action
The mechanism of action of methyl 4-bromobutyrate involves its reactivity towards nucleophiles due to the presence of the bromide group. The ester group can undergo hydrolysis or reduction, leading to various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobutyrate: Similar in structure but contains a chlorine atom instead of bromine.
Methyl 4-iodobutyrate: Contains an iodine atom, making it more reactive than the bromine analogue.
Ethyl 4-bromobutyrate: Similar structure but with an ethyl ester group instead of a methyl ester group
Uniqueness
Methyl 4-bromobutyrate is unique due to its balanced reactivity and stability. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the ester group offers versatility in further chemical transformations. This makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
methyl 4-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWFLJGZSZIZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197651 | |
Record name | Methyl 4-bromobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-84-1 | |
Record name | Methyl 4-bromobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4897-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-bromobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 4-bromobutyrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RA3LF2EYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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